
2-(3-Hydroxythietan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxythietan-3-yl)acetic acid is an organic compound with the molecular formula C5H8O3S It features a thietane ring, which is a four-membered ring containing a sulfur atom, and a hydroxy group attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxythietan-3-yl)acetic acid typically involves the formation of the thietane ring followed by the introduction of the hydroxy and acetic acid groups. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. These methods aim to produce the compound in larger quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxythietan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(3-Hydroxythietan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-Hydroxythietan-3-yl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxy group and the thietane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a five-membered ring with sulfur and nitrogen atoms.
Oxazoles: Similar to thiazoles but with an oxygen atom instead of sulfur.
Indoles: Contain a fused ring system with nitrogen, often found in natural products and pharmaceuticals.
Uniqueness
2-(3-Hydroxythietan-3-yl)acetic acid is unique due to its four-membered thietane ring, which is less common compared to the five-membered rings in thiazoles and oxazoles. This structural difference imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H8O3S |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
2-(3-hydroxythietan-3-yl)acetic acid |
InChI |
InChI=1S/C5H8O3S/c6-4(7)1-5(8)2-9-3-5/h8H,1-3H2,(H,6,7) |
InChI Key |
FHJVLSKOACABIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


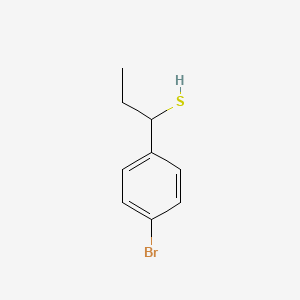
amine](/img/structure/B13301385.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
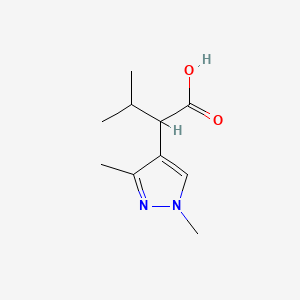

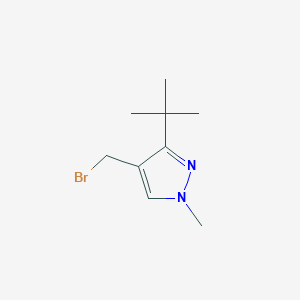

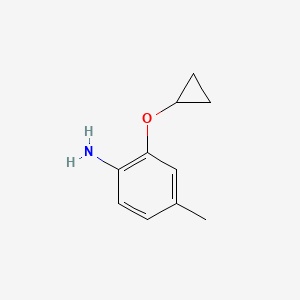
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)
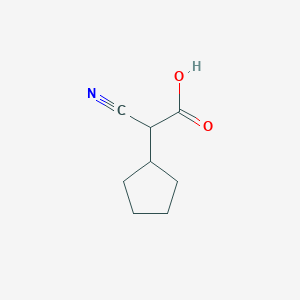
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)

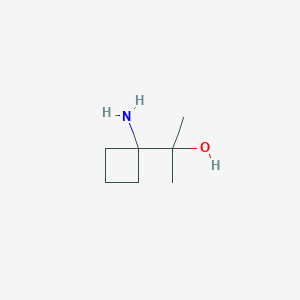
![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
